molecular formula C24H24N6O4S B3019881 N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-00-8

N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B3019881
CAS RN: 872994-00-8
M. Wt: 492.55
InChI Key: GEFMKRVJVUUNDB-UHFFFAOYSA-N
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Description

The compound , N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, is a complex organic molecule that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the triazolo[4,3-b]pyridazine ring and the presence of a dimethoxyphenylamino moiety suggest that it may have been synthesized as part of a study on novel organic compounds with possible antioxidant properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of a core structure followed by the addition of various substituents. For instance, the synthesis of compounds with a pyrazolobenzothiazine ring system involves the synergism of the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with a side chain of carboxamides . Similarly, the synthesis of triazolo[3,4-b][1,3,4]thiadiazin derivatives includes multi-step reactions, starting with the formation of an intermediate which is then cyclized to afford the final compound . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using techniques like NMR, mass spectrometry, and elemental analysis. In some cases, the structure is further elucidated by X-ray crystallography, as seen in the case of compounds 6d and 6l from the first paper . These techniques would be essential in confirming the structure of N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cyclization and substitution reactions. For example, the cyclization of acetonitrile thioalkyl intermediates with acetic acid is a key step in the synthesis of triazolo[3,4-b][1,3,4]thiadiazin derivatives . These reactions are crucial for the formation of the heterocyclic rings that are characteristic of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including their antioxidant activities, are typically evaluated using assays like DPPH and FRAP. For instance, a series of carboxamides based on the pyrazolobenzothiazine ring system showed moderate to significant radical scavenging activity . Similarly, certain triazolo[3,4-b][1,3,4]thiadiazin derivatives exhibited significant antioxidant ability, with some compounds showing higher activity than standard antioxidants like ascorbic acid and BHT . These assays would be relevant for assessing the antioxidant potential of the compound .

Scientific Research Applications

Synthesis and Antiproliferative Activity

Researchers Ilić et al. (2011) synthesized a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which showed inhibitory effects on the proliferation of endothelial and tumor cells. These compounds were developed by modifying N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides (Ilić, M., Ilaš, J., Liekens, S., Mátyus, P., & Kikelj, D., 2011).

Synthesis, Spectroscopy, and Biological Activity

Patel and Patel (2015) synthesized N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, characterized by various spectroscopic methods. These heterocyclic compounds demonstrated significant antibacterial and antifungal activities (Patel, G. K., & Patel, H. S., 2015).

New Routes to Pyridino Derivatives

Hassneen and Abdallah (2003) explored the synthesis of pyridino derivatives, including [1,2,4]triazolo[4,3-b]pyridazin-3-yl compounds. The study focused on developing new methods and chemical structures, contributing to the understanding of these compounds' synthesis and potential applications (Hassneen, H. M., & Abdallah, T. A., 2003).

Antioxidant Ability of New Derivatives

Shakir, Ali, and Hussain (2017) synthesized new derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl compounds. These derivatives displayed significant antioxidant ability, comparable to or higher than known antioxidants like ascorbic acid and BHT, showcasing potential applications in oxidative stress-related research (Shakir, R. M., Ali, K., & Hussain, D. F., 2017).

Synthesis of Fused and Non-Fused 1,2,4-Triazole Derivatives

Özil et al. (2015) created a series of 1,2,4-triazole derivatives with antimicrobial, anti-lipase, and antiurease activities. These compounds were evaluated for their potential in medical and pharmaceutical applications, showcasing diverse biological activities (Özil, M., Bodur, O., Ülker, S., & Kahveci, B., 2015).

Antibacterial and Antifungal Activities

Another study by Patel, Patel, and Shah (2015) on N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives revealed their antibacterial and antifungal properties. This research highlights the potential of these compounds in developing new antimicrobial agents (Patel, G. K., Patel, H. S., & Shah, P., 2015).

Mechanism of Action

The biological activity of this compound would depend on its ability to interact with biological targets. Compounds with similar structures have been found to have various biological activities, such as antimicrobial, anti-inflammatory, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling this compound, especially if it is found to have bioactive properties .

Future Directions

Future research could involve studying the compound’s biological activity in more detail, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

N-[2-[6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O4S/c1-33-18-9-8-17(14-19(18)34-2)26-22(31)15-35-23-11-10-20-27-28-21(30(20)29-23)12-13-25-24(32)16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFMKRVJVUUNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

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